5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride
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Overview
Description
“5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 2044872-59-3 . It has a molecular weight of 283.16 . The IUPAC name for this compound is 5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10N4.2ClH/c13-11-4-10(5-14-7-11)9-3-8-1-2-15-12(8)16-6-9;;/h1-7H,13H2,(H,15,16);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not mentioned in the available resources.Scientific Research Applications
Pyrrole and Pyrrole Derivatives
Pyrrole derivatives, including those related to "5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride," are foundational in synthesizing biologically significant molecules like heme and chlorophyll. The aromatic character and lack of basicity of pyrroles, due to electron delocalization, enable their application in synthesizing various derivatives. These derivatives find use in creating polypyrroles, which are electrically conducting films, and pyrrolidinones, used as solvents and intermediates with low toxicity. Additionally, the modification of pyrrole derivatives can lead to the production of dyes, pharmaceuticals, and advanced materials due to their extensive utility in organic synthesis and material science (Anderson & Liu, 2000).
Synthesis and Characterization of Complex Molecules
The versatility of pyrrole and pyridine derivatives in synthesizing complex molecules is evident in research focused on developing new methods for constructing pyridine and pyrrole-based compounds. For instance, the study of cobalt(III) complexes featuring pyrrolidine demonstrates the structural and chemical utility of pyrrole derivatives in inorganic chemistry, enabling the synthesis of compounds with potential catalytic and pharmaceutical applications (Amirnasr, Schenk, & Meghdadi, 2002).
Material Science and Conducting Films
Pyrrole derivatives are integral to the development of conducting polymers, which have applications in electronic devices, sensors, and other technologies. The synthesis of pyrrole-based polymers demonstrates the material science applications of these compounds, particularly in creating flexible, stable films that conduct electricity. This area of research opens up avenues for innovative materials that could revolutionize various technology sectors (Pandiancherri, 2019).
Pharmaceutical Applications
The structural features of pyrrole and pyridine derivatives, such as "this compound," play a crucial role in the pharmaceutical industry. These compounds are often used as intermediates in the synthesis of drugs and active pharmaceutical ingredients (APIs). The ability to synthesize diverse pyrrolidine and pyridine derivatives enables the development of new medications with potential benefits in treating various diseases (Kang et al., 2015).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned, it is known that 1H-pyrrolo[2,3-b]pyridine derivatives can have potent activities against FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, and targeting them represents an attractive strategy for cancer therapy .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Properties
IUPAC Name |
5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4.2ClH/c13-11-4-10(5-14-7-11)9-3-8-1-2-15-12(8)16-6-9;;/h1-7H,13H2,(H,15,16);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKSVLCPYYYWIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)C3=CC(=CN=C3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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